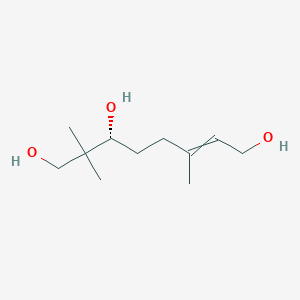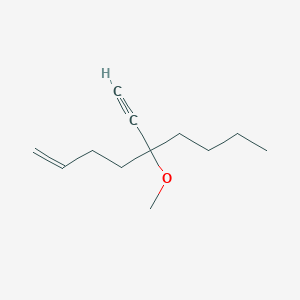
5-Ethynyl-5-methoxynon-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-5-methoxynon-1-ene: is an organic compound with the molecular formula C11H18O It is characterized by the presence of an ethynyl group and a methoxy group attached to a non-1-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-5-methoxynon-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-1-ene and methoxyacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as fractional distillation, ensures the production of high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynyl-5-methoxynon-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethynyl-5-methoxynon-1-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and ethers.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-5-methoxynon-1-ene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, such as cycloaddition, which can lead to the formation of biologically active compounds. The methoxy group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
5-Ethynyl-5-methoxydec-1-ene: Similar structure with an additional carbon in the backbone.
5-Ethynyl-5-methoxyhept-1-ene: Similar structure with a shorter carbon chain.
5-Ethynyl-5-methoxyundec-1-ene: Similar structure with a longer carbon chain.
Uniqueness: 5-Ethynyl-5-methoxynon-1-ene is unique due to its specific carbon chain length and the presence of both ethynyl and methoxy groups
Propriétés
Numéro CAS |
917833-44-4 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
5-ethynyl-5-methoxynon-1-ene |
InChI |
InChI=1S/C12H20O/c1-5-8-10-12(7-3,13-4)11-9-6-2/h3,5H,1,6,8-11H2,2,4H3 |
Clé InChI |
UEMQWKSYLMLRLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC=C)(C#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


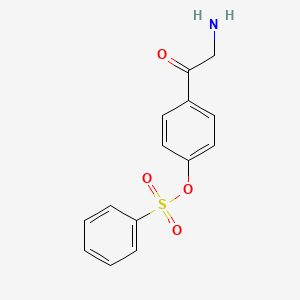
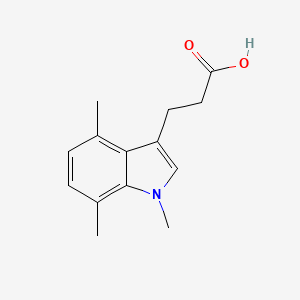
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
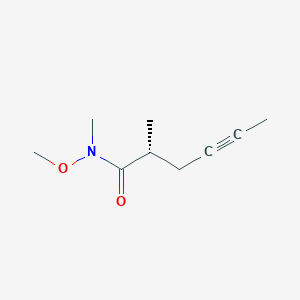
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
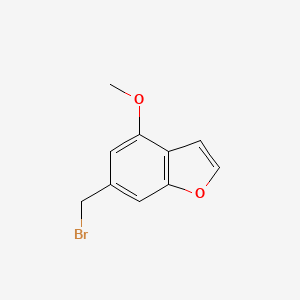
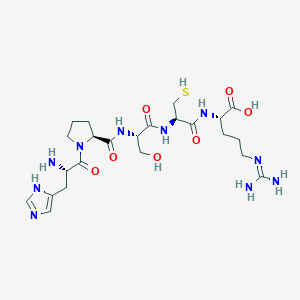
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
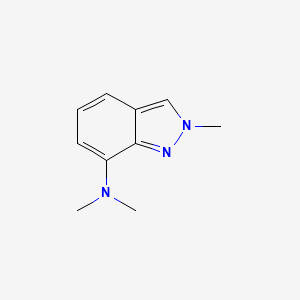
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
